molecular formula C6H3Cl2N3 B050165 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile CAS No. 56035-64-4

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile

Cat. No. B050165
CAS RN: 56035-64-4
M. Wt: 188.01 g/mol
InChI Key: YQBPLKJZELWYDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those related to 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile, often involves multi-step chemical processes. One method reported involves the reaction of related chloropyrimidine compounds with sodium azide in aqueous acetone, yielding products with high melting points and moderate sensitivity to impact and friction (Chapyshev et al., 2018). Another approach includes the cyclization and chlorination steps starting from simpler precursors such as acetamidine hydrochloride and dimethyl malonate to obtain dichloro-methylpyrimidine derivatives (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques like X-ray diffraction, NMR spectroscopy, and electron impact mass-spectrometry. These compounds often crystallize with unique structural features, demonstrating the importance of intermolecular interactions such as hydrogen bonding and π⋯π stacking interactions (Marijana Jukić et al., 2010).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, leading to the synthesis of bioactive heterocycles and other important derivatives. These reactions include condensation, cyclization, and functional group transformations, which are crucial for the development of pharmaceuticals and agrochemicals (A. El-ziaty et al., 2018).

Physical Properties Analysis

The physical properties of 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile derivatives, such as melting points, solubility, and crystal structures, are influenced by their molecular geometry and the presence of functional groups. High melting points and distinct crystalline structures are characteristic of these compounds, indicating their stability and potential for various applications (Chapyshev et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including reactivity, stability, and interaction with other molecules, are key for their utilization in synthesis and material science. These compounds exhibit a range of reactivities towards nucleophiles and electrophiles, making them versatile intermediates for the synthesis of more complex molecules (R. Aryan et al., 2015).

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated methods for synthesizing pyridine and pyrimidine derivatives from 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile, which are analyzed using techniques like X-ray diffraction, spectroscopy, and fluorescence spectroscopy. These compounds are important in the development of materials with unique optical properties (Jukić et al., 2010).

Chemical Synthesis Processes

  • The compound has been utilized in the development of scalable syntheses for intermediates crucial in the production of vitamins and pharmaceuticals, highlighting its role in industrial chemistry (Zhao et al., 2012).

Material Science and Energetics

  • Studies have also explored the synthesis and characterization of triazidopyrimidines, derived from chloropyrimidine carbonitriles, for their unique structural properties and potential applications in materials science due to their high energy content (Chapyshev et al., 2018).

Thermochemical Properties

  • Research into the thermochemical properties of dichloromethylpyrimidine isomers, including 2,4-Dichloro-6-methylpyrimidine-5-carbonitrile, provides valuable data for understanding their stability, reactivity, and potential applications in various chemical processes (Szterner et al., 2016).

Mechanism of Action

properties

IUPAC Name

2,4-dichloro-6-methylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c1-3-4(2-9)5(7)11-6(8)10-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBPLKJZELWYDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325906
Record name 2,4-dichloro-6-methylpyrimidine-5-carbonitrile
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Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylpyrimidine-5-carbonitrile

CAS RN

56035-64-4
Record name 56035-64-4
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Record name 2,4-dichloro-6-methylpyrimidine-5-carbonitrile
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Record name 2,4-dichloro-6-methylpyrimidine-5-carbonitrile
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